molecular formula C15H21NOS B5127254 2-(benzylthio)-N-cyclopentylpropanamide

2-(benzylthio)-N-cyclopentylpropanamide

Cat. No.: B5127254
M. Wt: 263.4 g/mol
InChI Key: MBRLDVDDXXBPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-N-cyclopentylpropanamide is a synthetic chemical compound of interest in medicinal chemistry and biochemical research. Its structure incorporates a benzylthio ether group linked to a propanamide scaffold that is further functionalized with a cyclopentyl moiety. This specific arrangement is significant as both benzylthio and cyclopentyl groups are known to be pharmacophores present in molecules with diverse biological activities. For instance, compounds featuring the 2-(benzylthio) functional group have been investigated for their antiviral properties against pathogens like human cytomegalovirus (HCMV) and herpes simplex virus type-1 (HSV-1) . Similarly, the cyclopentyl group is a common feature in many bioactive molecules designed to modulate specific enzymatic targets or receptor interactions. Researchers may find this compound valuable for developing novel enzyme inhibitors or for studying structure-activity relationships (SAR) in drug discovery projects. The presence of the amide bond and thioether linkage also makes it a potential candidate for probing cellular signaling pathways or protein-binding interactions. This product is intended for research purposes in a controlled laboratory environment. This compound is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-benzylsulfanyl-N-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-12(15(17)16-14-9-5-6-10-14)18-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRLDVDDXXBPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. Critical Parameters :

  • Temperature control (0–5°C during benzylthiol synthesis to prevent oxidation).
  • Use of anhydrous solvents (e.g., THF or DMF) to avoid side reactions.
  • Stoichiometric ratios (e.g., 1.2:1 molar excess of cyclopentylamine to ensure complete substitution).

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:
Characterization requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the presence of the benzylthio group (δ ~3.8–4.2 ppm for SCH₂), cyclopentyl protons (δ ~1.5–2.5 ppm), and amide carbonyl (δ ~165–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for research-grade material) using a C18 column and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS expected [M+H]⁺ ~308.4 g/mol).

Q. Reaction Optimization :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Use catalytic DMAP for amide bond stability during substitutions .

Advanced: How can synthesis yields be optimized for scale-up?

Methodological Answer:
Yield optimization requires addressing:

  • Electron Effects : Electron-withdrawing groups (e.g., -NO₂) on intermediates may reduce nucleophilicity, requiring longer reaction times. Conversely, electron-donating groups (e.g., -OCH₃) enhance reactivity .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve benzylthiol formation efficiency .
  • Green Chemistry : Replace chloroacetyl chloride with less hazardous acylating agents (e.g., acetic anhydride with catalytic H₂SO₄) .

Q. Case Study :

  • A structurally related acetamide showed IC₅₀ = 12 µM against EGFR kinase, suggesting potential for similar activity in this compound .

Advanced: How should researchers resolve contradictions in experimental data?

Methodological Answer:
Contradictions (e.g., inconsistent NMR peaks or bioactivity results) require:

Multi-Technique Validation :

  • Cross-validate HPLC purity with GC-MS to rule out impurities .
  • Use X-ray crystallography to resolve stereochemical ambiguities .

Statistical Analysis :

  • Apply Student’s t-test to assess significance of biological replicates (p < 0.05).

Literature Comparison :

  • Compare reaction yields with analogous syntheses (e.g., ’s pyrimidine derivatives) to identify outliers .

Q. Example Workflow :

DiscrepancyResolution Method
Unexpected bioactivityRepeat assays with positive/negative controls
NMR signal splittingRe-crystallize compound and re-run NMR in deuterated DMSO

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